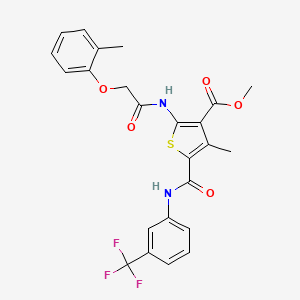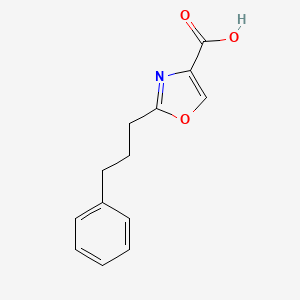
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid: is a carboxylic acid compound with the chemical formula C12H11NO3. It belongs to the class of phenylpropanoids. At room temperature, it appears as a white, crystalline solid with a sweet, floral scent .
Vorbereitungsmethoden
a. Synthesis: The synthetic route for this compound involves the cyclization of a phenylpropanoic acid derivative. One common method is the cyclization of 3-phenylpropyl acrylate under acidic conditions. The reaction proceeds through an intramolecular esterification to form the oxazole ring. The overall process can be summarized as follows:
3-Phenylpropyl acrylateAcidic conditions2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
b. Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
a. Reactivity:
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic carbon (adjacent to the phenyl ring). Oxidizing agents like potassium permanganate or chromic acid can convert the benzylic carbon to a carboxylic acid group.
Reduction: Reduction of the carbonyl group in the carboxylic acid moiety can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Cyclization: As mentioned earlier, cyclization reactions lead to the formation of the oxazole ring.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), acyl chlorides (RCOCl)
Cyclization: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid)
c. Major Products: The major product of cyclization is 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, antimicrobial).
Industry: Flavoring agents, preservatives, and additives.
Wirkmechanismus
The exact mechanism of action depends on the specific context (e.g., therapeutic use). It likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds in the phenylpropanoid family, the unique combination of the oxazole ring and the phenylpropyl side chain sets 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid apart.
Similar compounds include:
Phenylpropanoic acid: The parent compound without the oxazole ring.
Phenylacetic acid: A structurally related compound with a shorter side chain.
Cinnamic acid: Another phenylpropanoid with a double bond in the side chain.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-(3-phenylpropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-9-17-12(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
InChI-Schlüssel |
CWYKJXODWHPLEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=NC(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


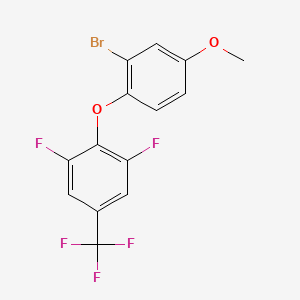
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
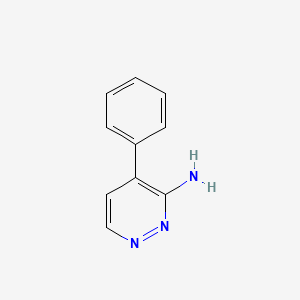
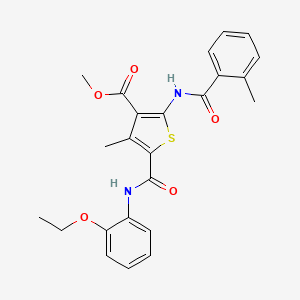
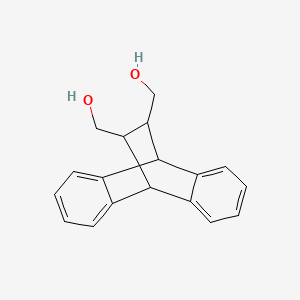
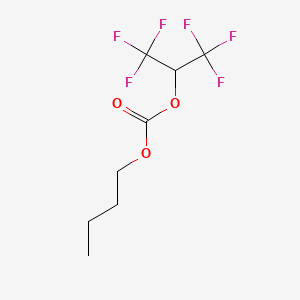
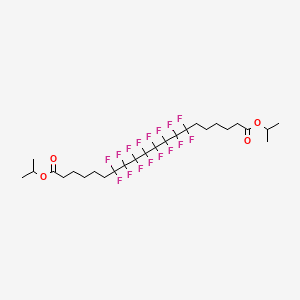


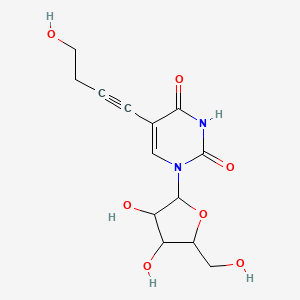

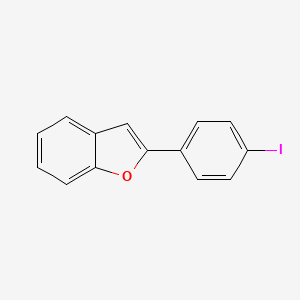
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
